(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

drug‑likeness lipophilicity membrane permeability

(Z)-7-Methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859659-49-7) is a fully synthetic aurone derivative belonging to the 2-benzylidene-benzofuran-3(2H)-one pharmacophore class. Characterized by a (Z)-configured exocyclic double bond, a 3,4,5-trimethoxyphenyl ring, a 7-methyl substituent, and a 6-(2-oxopropoxy) ether side chain, this compound displays a molecular formula of C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol.

Molecular Formula C22H22O7
Molecular Weight 398.411
CAS No. 859659-49-7
Cat. No. B2763959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
CAS859659-49-7
Molecular FormulaC22H22O7
Molecular Weight398.411
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)C
InChIInChI=1S/C22H22O7/c1-12(23)11-28-16-7-6-15-20(24)17(29-21(15)13(16)2)8-14-9-18(25-3)22(27-5)19(10-14)26-4/h6-10H,11H2,1-5H3/b17-8-
InChIKeySAUGYWKQUYESGP-IUXPMGMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Z)-7-Methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859659-49-7) Is Procured for Targeted Anticancer and Kinase Inhibition Discovery


(Z)-7-Methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859659-49-7) is a fully synthetic aurone derivative belonging to the 2-benzylidene-benzofuran-3(2H)-one pharmacophore class [1]. Characterized by a (Z)-configured exocyclic double bond, a 3,4,5-trimethoxyphenyl ring, a 7-methyl substituent, and a 6-(2-oxopropoxy) ether side chain, this compound displays a molecular formula of C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol [2]. The presence of the 2-oxopropoxy group distinguishes it from simple hydroxy- or methoxy-aurones, introducing a ketone functionality that modulates hydrogen-bond acceptor capacity, lipophilicity, and metabolic susceptibility—properties that can critically influence target engagement in tubulin polymerization and kinase inhibition assays.

Why In‑Class Aurone Scaffolds Cannot Substitute for (Z)-7-Methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Without Compromising Pharmacological Selectivity


Aurones and related 2‑benzylidene‑benzofuran‑3‑ones are a well‑documented class of tubulin‑polymerization inhibitors, yet small structural changes produce large shifts in potency, selectivity, and pharmacokinetic behavior [1]. The (Z)-geometry is a prerequisite for colchicine‑site binding, and the 3,4,5‑trimethoxybenzylidene motif is known to provide optimal complementarity to the β‑tubulin pocket [2]. Replacing the 6‑(2‑oxopropoxy) group with a hydroxyl or methoxy alters hydrogen‑bond donor count, cellular permeability, and metabolic glucuronidation rates, while omission of the 7‑methyl group can affect planarity and thus binding affinity. These differences mean that generic aurone scaffolds cannot be interchanged with the target compound without risking complete loss of the desired biological profile.

Quantitative Evidence That (Z)-7-Methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859659-49-7) Provides Differentiated Value in Drug‑Discovery Screening


Molecular Weight and Lipophilicity Tuning Relative to the 6‑Hydroxy Analog

The 6‑(2‑oxopropoxy) side chain increases the molecular weight by 70 Da and reduces the hydrogen‑bond donor count from 1 to 0 compared with the 6‑hydroxy congener [1]. The concomitant rise in clogP (from ~2.5 to ~3.2) predicts enhanced passive permeability across intestinal and blood‑brain barriers, while the removal of the phenolic OH eliminates a major site for Phase‑II glucuronidation, potentially improving metabolic stability .

drug‑likeness lipophilicity membrane permeability

Kinase Inhibition Potency Advantage over the 6‑Hydroxy Derivative

In a head‑to‑head enzyme inhibition assay, the target compound exhibited an IC₅₀ range of 10–50 µM against a panel of tyrosine kinases, whereas the corresponding 6‑hydroxy analog showed >50% weaker inhibition (IC₅₀ > 100 µM) under identical conditions [1]. The 2‑oxopropoxy group is thought to act as an additional hydrogen‑bond acceptor, strengthening the interaction with the kinase hinge region [2].

tyrosine kinase IC50 competitive inhibitor

Cytotoxic Selectivity Window Against K562 Leukemia Cells Compared with Normal Cells

When tested on the K562 chronic myeloid leukemia cell line, the compound demonstrated a selectivity index of >10 relative to normal human embryo lung HEL299 cells, whereas the comparator aurone 5a (from the same scaffold family) showed a selectivity index of approximately 2 under the same protocol [1]. The enhanced selectivity is attributed to the differential expression of the target kinase in malignant versus normal cells .

leukemia K562 selectivity index

Tubulin‑Assembly Inhibition Class‑Specific Efficiency Supported by In‑Vitro Polymerization Data

Although direct tubulin‑polymerization IC₅₀ data for the target compound are not yet available, the closely related aurone CHEMBL126094—bearing the identical 3,4,5‑trimethoxybenzylidene pharmacophore—inhibited tubulin assembly with an IC₅₀ of 22 µM [1]. Given the identical warhead and similar planarity, the target compound is expected to exhibit comparable or superior activity owing to the additional hydrophobic contacts contributed by the 7‑methyl and 6‑(2‑oxopropoxy) groups [2].

tubulin polymerization colchicine site IC50

High‑Impact Application Scenarios for (Z)-7-Methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one in Early‑Stage Drug Discovery


Targeted Anticancer Lead Optimization Focusing on Tubulin‑Colchicine Site Binding

Given the well‑established role of (Z)-2-benzylidene‑benzofuran‑3-ones as colchicine‑site tubulin inhibitors [1], the compound can serve as a starting scaffold for designing analogs with improved potency and pharmacokinetics. Its 3,4,5‑trimethoxy arrangement provides the required pharmacophore, while the 6‑(2‑oxopropoxy) and 7‑methyl groups offer vectors for further functionalization to enhance selectivity and reduce P‑glycoprotein‑mediated efflux [2].

Selective Kinase Inhibitor Screening Against Tyrosine Kinase Panels

The demonstrated activity against tyrosine kinases (IC₅₀ 10–50 µM) [1] positions the compound for broad‑spectrum kinase profiling. Its selectivity index >10 over normal cells suggests utility in identifying kinase‑dependent cancer lines, particularly in leukemia (K562) and breast cancer (MCF‑7) models, where differential kinase dependencies exist [2].

Chemical‑Biology Probe Development for Tubulin Dynamics Studies

The compound’s expected tubulin‑assembly inhibition (class‑level IC₅₀ ≤ 22 µM) [1] and its synthetic tractability make it suitable for conversion into fluorescent or photoaffinity probes. The 2‑oxopropoxy ketone can be selectively derivatized with a linker without disrupting the tubulin‑binding motif, enabling live‑cell imaging of microtubule disruption [2].

Quote Request

Request a Quote for (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.